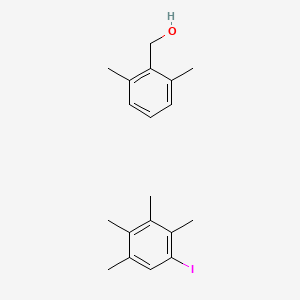
(2,6-Dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties (2,6-Dimethylphenyl)methanol is an aromatic alcohol, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
(2,6-Dimethylphenyl)methanol
Reduction of 2,6-Dimethylbenzaldehyde: This compound can be synthesized by reducing 2,6-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 2,6-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2,6-dimethylphenyl)methanol.
-
1-Iodo-2,3,4,5-tetramethylbenzene
Iodination of 2,3,4,5-Tetramethylbenzene: This compound can be prepared by the iodination of 2,3,4,5-tetramethylbenzene using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
- Industrial production methods for these compounds typically involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
(2,6-Dimethylphenyl)methanol
Oxidation: This compound can undergo oxidation to form 2,6-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: It can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
-
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction: The iodine can be reduced to form 2,3,4,5-tetramethylbenzene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Acid Catalysts: Sulfuric acid for esterification reactions.
Major Products
(2,6-Dimethylphenyl)methanol: 2,6-Dimethylbenzaldehyde (oxidation), esters (esterification).
1-Iodo-2,3,4,5-tetramethylbenzene: 2,3,4,5-Tetramethylbenzene (reduction), various substituted products (substitution).
Aplicaciones Científicas De Investigación
Chemistry
(2,6-Dimethylphenyl)methanol: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
1-Iodo-2,3,4,5-tetramethylbenzene: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine
(2,6-Dimethylphenyl)methanol: Investigated for its potential antimicrobial and anti-inflammatory properties.
1-Iodo-2,3,4,5-tetramethylbenzene: Studied for its role in radiolabeling and imaging applications.
Industry
(2,6-Dimethylphenyl)methanol: Employed in the manufacture of fragrances and flavoring agents.
1-Iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
(2,6-Dimethylphenyl)methanol
Oxidation Mechanism: The hydroxyl group is oxidized to an aldehyde group through the transfer of electrons to the oxidizing agent.
Esterification Mechanism: The hydroxyl group reacts with a carboxylic acid or acid chloride to form an ester linkage, typically catalyzed by an acid.
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution Mechanism: The iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond.
Reduction Mechanism: The iodine atom is reduced to a hydrogen atom, typically through the transfer of electrons from a reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Dimethylphenyl)methanol: Similar compounds include other aromatic alcohols such as benzyl alcohol and 4-methylbenzyl alcohol.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic hydrocarbons such as iodobenzene and 1-iodo-4-methylbenzene.
Uniqueness
(2,6-Dimethylphenyl)methanol: The presence of two methyl groups on the aromatic ring provides steric hindrance, affecting its reactivity and selectivity in chemical reactions.
1-Iodo-2,3,4,5-tetramethylbenzene: The multiple methyl groups on the aromatic ring influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C19H25IO |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H12O/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-4-3-5-8(2)9(7)6-10/h5H,1-4H3;3-5,10H,6H2,1-2H3 |
Clave InChI |
OONVZRWFVIFNJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















